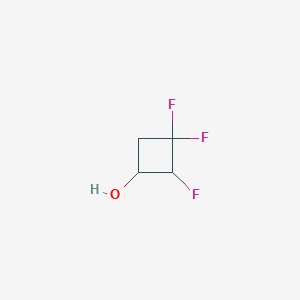
2,3,3-Trifluorocyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trifluorocyclobutan-1-ol is an organic compound with the molecular formula C4H5F3O It is a cyclobutane derivative where three of the hydrogen atoms are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorocyclobutan-1-ol typically involves the reaction of 2,3,3-trifluorocyclobutanone with a reducing agent. One common method is the reduction of 2,3,3-trifluorocyclobutanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
2,3,3-Trifluorocyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,3-trifluorocyclobutanone.
Reduction: The compound can be further reduced to form 2,3,3-trifluorocyclobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3,3-Trifluorocyclobutanone
Reduction: 2,3,3-Trifluorocyclobutane
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
科学研究应用
2,3,3-Trifluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
作用机制
The mechanism of action of 2,3,3-Trifluorocyclobutan-1-ol depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
相似化合物的比较
Similar Compounds
2,3,3-Trifluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,3,3-Trifluorocyclobutane: Lacks the hydroxyl group, making it less reactive.
2,2,3-Trifluorocyclobutan-1-ol: Different fluorine substitution pattern.
Uniqueness
2,3,3-Trifluorocyclobutan-1-ol is unique due to the presence of both a hydroxyl group and three fluorine atoms on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C4H5F3O |
|---|---|
分子量 |
126.08 g/mol |
IUPAC 名称 |
2,3,3-trifluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H5F3O/c5-3-2(8)1-4(3,6)7/h2-3,8H,1H2 |
InChI 键 |
XAJDIGRYVBZHHA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1(F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


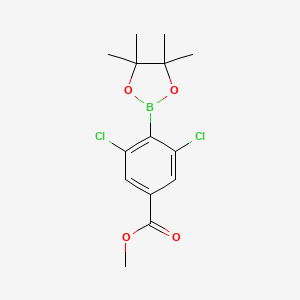
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
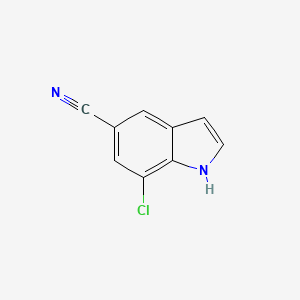
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)

![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)
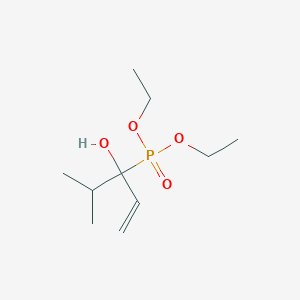
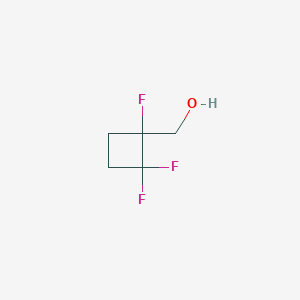
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)

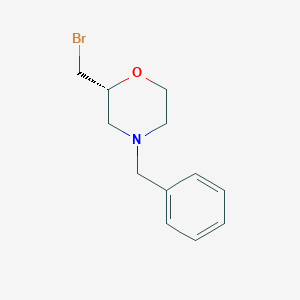

![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)

